REACTION_CXSMILES
|
[CH:1]1([NH2:8])[CH2:6][CH2:5][CH:4]([NH2:7])[CH2:3][CH2:2]1.[C:9](#[N:12])[CH:10]=[CH2:11]>C(O)C>[C:9]([CH2:10][CH2:11][NH:7][CH:4]1[CH2:5][CH2:6][CH:1]([NH:8][CH2:2][CH2:3][C:4]#[N:7])[CH2:2][CH2:3]1)#[N:12]
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Name
|
|
Quantity
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531.5 g
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Type
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reactant
|
Smiles
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C1(CCC(CC1)N)N
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Name
|
|
Quantity
|
675 mL
|
Type
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reactant
|
Smiles
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C(C=C)#N
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Name
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|
Quantity
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960 mL
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Type
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solvent
|
Smiles
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C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was warmed at 80° C. for 1 h
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Duration
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1 h
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Type
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TEMPERATURE
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Details
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it was cooled down to room temperature
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Type
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CUSTOM
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Details
|
the precipitation of a solid
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Type
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FILTRATION
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Details
|
After filtering
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Type
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WASH
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Details
|
washing with ethanol
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Type
|
CUSTOM
|
Details
|
drying
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CCNC1CCC(CC1)NCCC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 952.2 g | |
YIELD: PERCENTYIELD | 92.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |